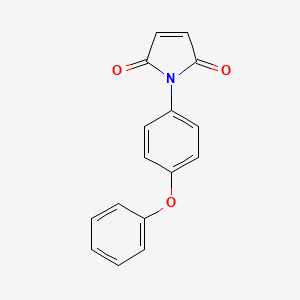

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

Description

The study of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione is informed by the extensive research into its constituent chemical functionalities. The maleimide (B117702) group, a five-membered heterocyclic imide, and the phenoxyphenyl substituent, an aromatic ether, each contribute unique properties that make the combined molecule a subject of scientific interest.

Maleimide scaffolds, characterized by the –CO–N(R)–CO– structure, are of significant interest in various scientific fields, including medicinal chemistry and materials science. researchgate.nettandfonline.com These structures are found in a range of natural products, often secondary metabolites from fungi and marine microorganisms. tandfonline.com

The reactivity of the maleimide ring, particularly its carbon-carbon double bond, makes it a versatile building block in organic synthesis. researchgate.net This reactivity allows for a variety of chemical transformations, including cycloaddition reactions and the addition of nucleophiles, enabling the construction of complex molecular architectures. researchgate.netrsc.org In recent years, maleimides have gained attention for their role in forming cyclized molecules through processes like annulation and C–H activation. rsc.org

The utility of the maleimide scaffold extends to the development of bioactive compounds. Derivatives of maleimide have been investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. tandfonline.comontosight.aimdpi.com For instance, certain N-substituted maleimides have demonstrated antifungal and insecticidal activities. mdpi.com The adaptability of the maleimide structure allows for the synthesis of diverse derivatives with potential therapeutic applications. researchgate.nettandfonline.com

Table 1: Selected Biological Activities of Maleimide Derivatives

| Biological Activity | Examples of Investigated Maleimide Derivatives |

|---|---|

| Antimicrobial | Natural maleimides from fungi and marine microorganisms. tandfonline.com |

| Antifungal | 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione. mdpi.com |

| Anticancer | Chalcone-imide derivatives. ekb.eg |

| Cholesterol Absorption Inhibition | Various 1H-pyrrole-2,5-dione derivatives. mdpi.comnih.gov |

The phenoxyphenyl moiety consists of a phenoxy group attached to a phenyl ring. The terminal phenoxy group is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural component frequently found in active pharmaceutical ingredients. nih.govmdpi.comnih.gov Its presence can significantly influence the biological activity of a molecule. nih.govnih.gov

The phenoxy group can participate in various non-covalent interactions, such as hydrophobic interactions and π-π stacking, which are crucial for the binding of a molecule to its biological target. nih.govmdpi.com For example, the terminal phenoxy group can engage in hydrophobic interactions within the lipophilic pockets of proteins. nih.govmdpi.com The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, further enhancing binding affinity. mdpi.com

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 69422-82-8 |

| Molecular Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.26 g/mol |

Propriétés

IUPAC Name |

1-(4-phenoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJAEOCYWSGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339390 | |

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-82-8 | |

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Phenoxyphenyl 1h Pyrrole 2,5 Dione and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione, a type of N-substituted maleimide (B117702), typically involve a two-step process: the formation of a maleanilic acid intermediate, followed by cyclodehydration.

Condensation Reactions from Maleic Anhydride (B1165640) Precursors

The most common and direct route to N-substituted maleimides, including this compound, is the condensation reaction between maleic anhydride and a primary amine, in this case, 4-phenoxyaniline. chemicalbook.comorgsyn.org The reaction first proceeds through the formation of an N-(4-phenoxyphenyl)maleamic acid intermediate. This is achieved by reacting maleic anhydride with 4-phenoxyaniline, typically in a suitable solvent like ether at room temperature. orgsyn.org This initial acylation step is generally high-yielding. orgsyn.org

The second step involves the cyclization of the maleamic acid intermediate to form the final imide. This is a dehydration reaction that requires heat or a dehydrating agent to proceed. A classic method for this cyclization is the use of acetic anhydride and a catalyst such as anhydrous sodium acetate (B1210297). orgsyn.org The maleanilic acid is heated with these reagents, leading to the formation of the pyrrole-2,5-dione ring through the elimination of a water molecule.

A general scheme for this two-step synthesis is presented below:

Step 1: Maleic anhydride + 4-Phenoxyaniline → N-(4-phenoxyphenyl)maleamic acid

Step 2: N-(4-phenoxyphenyl)maleamic acid → this compound + H₂O

Optimization of Reaction Conditions and Solvent Systems for Enhanced Yields

To improve the efficiency and yield of the synthesis of N-substituted maleimides, various reaction conditions and solvent systems have been optimized. A significant improvement involves the use of an acid catalyst and azeotropic distillation to remove the water formed during the cyclization of the maleamic acid. researchgate.net

One effective method employs p-toluenesulfonic acid as the catalyst in a solvent mixture, such as dimethylformamide (DMF) and toluene. researchgate.net The reaction mixture is heated, and the water produced during the imidization is removed as an azeotrope with toluene, driving the reaction to completion. This method avoids the need for a large excess of a dehydrating agent like acetic anhydride.

The table below summarizes typical conditions for the cyclization step of N-arylmaleamic acids.

| Method | Reagents/Catalyst | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| Classic Dehydration | Acetic Anhydride, Sodium Acetate | None (Acetic Anhydride as solvent) | Heating (e.g., steam bath) | 75-80% |

| Azeotropic Dehydration | p-Toluenesulfonic Acid | Toluene/DMF | Reflux with azeotropic removal of water | Not specified, but generally high |

Advanced Synthetic Approaches

More recent synthetic strategies focus on improving reaction efficiency, reducing reaction times, and simplifying purification processes. These advanced approaches include microwave-assisted synthesis, one-pot strategies, and novel catalytic methods.

Microwave-Assisted Synthesis Techniques for Improved Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the synthesis of N-substituted maleimides. rsc.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. rsc.orgresearchgate.net For instance, the condensation of maleic anhydride with various amines to afford N-substituted maleimides has been successfully carried out under microwave irradiation, often in excellent yields. rsc.org This technique can be applied to both the formation of the maleamic acid intermediate and its subsequent cyclization. In some cases, the entire process can be performed in a single pot under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

One-Pot Reaction Strategies for Maleimide Derivatives

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of N-aryl maleimides, one-pot procedures have been developed that combine the initial condensation and subsequent cyclization without isolating the maleamic acid intermediate. researchgate.net Microwave-assisted one-pot syntheses have proven particularly effective. researchgate.net In a typical one-pot approach, maleic anhydride and the primary amine are mixed in a suitable solvent (or under solvent-free conditions) with a catalyst, and the reaction is driven to completion by heating, often with microwave irradiation. rsc.orgresearchgate.net

The table below compares conventional and microwave-assisted one-pot synthesis for N-substituted imides.

| Method | Conditions | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional One-Pot | Thermal heating (reflux) | Several hours | Reduced work-up steps |

| Microwave-Assisted One-Pot | Microwave irradiation | Minutes | Rapid, high yields, often solvent-free |

Phosphine-Catalyzed Reactions for Functionalized Pyrrole-2,5-dione Derivatives

Phosphine (B1218219) catalysis has become a versatile tool in organic synthesis for the construction of various heterocyclic and carbocyclic frameworks. In the context of pyrrole-2,5-dione derivatives, phosphine-catalyzed annulation reactions represent an advanced strategy for creating the core ring structure or for its further functionalization. These reactions often proceed through the formation of a phosphonium (B103445) ylide or a zwitterionic intermediate.

Several types of phosphine-catalyzed annulations can be envisioned for the synthesis of pyrroline (B1223166) or pyrrole (B145914) structures, which are precursors or analogues of the target dione (B5365651):

[4+1] Annulation: This strategy involves the reaction of a 1,3-azadiene with a one-carbon component, which can be generated in situ from an allylic carbonate via phosphine catalysis. This method leads to the formation of 2-pyrrolines. acs.org

[2+3] and [2+4] Annulations: Phosphines can catalyze cascade reactions, such as a (2+3)/(2+4) cyclization of γ-vinyl allenoates with aldimine esters, to produce complex chromeno[4,3-b]pyrrole derivatives. rsc.org

[4+2] Annulation: Formal [4+2] cycloaddition reactions between 1,4-dien-3-ones and activated alkenes can be catalyzed by phosphines to yield polysubstituted cyclohexanones, demonstrating the utility of phosphines in constructing six-membered rings that could potentially be transformed into fused pyrrole systems. rsc.org

While a direct phosphine-catalyzed synthesis of this compound from simple acyclic precursors is not yet a standard method, these advanced catalytic approaches offer powerful alternatives for creating highly functionalized and complex pyrrole-based structures.

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The methodologies employed are standard yet crucial for obtaining the final products in high purity, which is essential for their subsequent characterization and application. The primary techniques utilized for the purification of these N-aryl maleimides are precipitation, recrystallization, and column chromatography.

Following the cyclodehydration reaction to form the maleimide ring, the initial isolation of the crude product is often achieved by precipitation. A common procedure involves cooling the reaction mixture and then slowly adding it to a larger volume of an ice/water mixture with vigorous stirring. rsc.org This causes the organic product to precipitate out of the aqueous solution as a solid. The solid is then collected by vacuum filtration, washed several times with water to remove residual reagents like acetic anhydride and sodium acetate, and dried. rsc.org

For further purification, recrystallization is a widely employed method. The choice of solvent is critical and is determined by the solubility characteristics of the specific N-aryl maleimide. Ethanol has been successfully used as a recrystallization solvent for N-aryl maleimides, such as N-(4-chlorophenyl)maleimide. tandfonline.com The general principle involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly, leading to the formation of crystals of the purified compound, which can then be isolated by filtration. For N-aryl maleimides, various solvent systems can be effective for recrystallization, with common choices including ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu

Column chromatography is another powerful technique for purifying this compound and its analogues, particularly for separating the desired product from closely related impurities. rsc.orgkinampark.com Silica gel is the most common stationary phase for this class of compounds. The selection of the mobile phase (eluent) is tailored to the polarity of the specific compound. For N-aryl maleimides, typical solvent systems for elution include dichloromethane (B109758) or mixtures of ethyl acetate and hexanes in varying ratios. rsc.orgkinampark.com For instance, a 1:1 mixture of hexane (B92381) and ethyl acetate is often used for thin-layer chromatography (TLC) to monitor the progress of the reaction and can be adapted for column chromatography. researchgate.net The fractions collected from the column are analyzed by TLC to identify those containing the pure product.

The purity of the isolated this compound and its analogues is confirmed through various analytical methods. The most common techniques include Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.orgtandfonline.com For example, the purification of 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, an analogue, yielded a yellow colored liquid with characteristic ¹H NMR and ¹³C NMR spectra. thapar.edu

Below are tables summarizing common purification techniques and characterization data for N-aryl maleimides, which are representative of the methods used for this compound.

| Technique | Stationary Phase/Solvent System | Typical Application | Reference |

|---|---|---|---|

| Precipitation | Ice/Water Mixture | Initial isolation of crude product from the reaction mixture. | rsc.org |

| Recrystallization | Ethanol | Purification of solid crude product. | tandfonline.com |

| Column Chromatography | Silica Gel / Dichloromethane | Separation of the product from impurities. | rsc.org |

| Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes (e.g., 50%) | Purification of various N-aryl maleimide derivatives. | kinampark.com |

| Thin-Layer Chromatography (TLC) | Silica Gel / Hexane:Ethyl Acetate (1:1) | Monitoring reaction progress and checking purity of fractions. | researchgate.net |

| Analysis | Observed Data | Reference |

|---|---|---|

| Yield | 84.6% | thapar.edu |

| ¹H NMR (CDCl₃) | δ 7.37 (d, 2H, J = 9.16 Hz, ArH), 7.19 (d, 2H, J = 9.16 Hz, ArH), 6.85 (s, 2H, CH) | thapar.edu |

| ¹³C NMR (CDCl₃) | δ 169.2, 134.1, 126.8, 122.2, 21.1 | thapar.edu |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to understanding the molecular structure of a compound. However, specific data for 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione is not present in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMQC, HMBC)

No published studies containing ¹H, ¹³C, or 2D NMR data for this compound were identified. This information is critical for determining the connectivity of atoms within the molecule. While data exists for analogous compounds like N-(4-methylphenyl)maleimide and N-(4-methoxyphenyl)maleimide, these cannot be used to accurately describe the target compound.

Infrared (IR) Spectroscopy

Detailed IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the carbonyl (C=O) groups of the dione (B5365651) and the ether (C-O-C) linkage, has not been reported.

Mass Spectrometry

The exact mass and fragmentation pattern of this compound, which would be determined by mass spectrometry, are not available in the scientific literature. This data is crucial for confirming the compound's molecular weight and formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in a solid-state crystal. The search for a crystal structure of this compound did not yield any results. Such a study would be necessary to definitively determine its solid-state conformation.

Analysis of Bond Lengths and Angles

Without X-ray crystallography data, a precise and experimentally verified analysis of the bond lengths and angles for this compound cannot be provided.

Conformational Features and Planarity of the Pyrrole-2,5-dione Ring System

The planarity of the pyrrole-2,5-dione ring and the dihedral angles between the phenyl and phenoxy rings are key conformational features. In related N-aryl maleimides, the planarity of the maleimide (B117702) ring can be influenced by substituents on the aryl group. mdpi.comnih.gov However, without specific crystallographic data for this compound, any discussion of its specific conformational features would be speculative.

Insights into Molecular Hybridization States

The core of the molecule is the pyrrole-2,5-dione, also known as a maleimide ring. The atoms within this five-membered ring exhibit distinct hybridization.

Carbonyl Carbons (C=O): The two carbon atoms of the carbonyl groups are sp² hybridized. This hybridization results from the mixing of one s and two p orbitals, leading to three sp² hybrid orbitals that lie in a plane at 120° to each other, and one unhybridized p orbital that is perpendicular to this plane. The sp² orbitals form sigma (σ) bonds with the adjacent carbon and nitrogen atoms within the ring, and with the oxygen atoms. The unhybridized p orbital on each carbonyl carbon overlaps with the p orbital of the corresponding oxygen atom to form a pi (π) bond, resulting in the characteristic C=O double bond.

Olefinic Carbons (C=C): The two carbon atoms forming the double bond in the pyrrole (B145914) ring are also sp² hybridized. They each form three σ bonds: one to the other olefinic carbon, one to an adjacent carbonyl carbon, and one to a hydrogen atom (in the parent maleimide) or are part of the ring structure. The remaining p orbitals on these carbons overlap to form the C=C π bond. This sp² hybridization enforces a planar geometry for this part of the ring.

The 4-phenoxyphenyl substituent attached to the nitrogen atom consists of two phenyl rings connected by an ether linkage.

Phenyl Ring Carbons: All carbon atoms within the two phenyl rings are sp² hybridized, forming the characteristic planar hexagonal structure of a benzene (B151609) ring. Each carbon forms three σ bonds (two with adjacent carbons and one with either a hydrogen atom or the connecting oxygen/nitrogen atom) and has one p orbital participating in the delocalized π system of the aromatic ring.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, DFT calculations can elucidate key aspects of its molecular structure and reactivity.

Theoretical studies on related N-substituted maleimides have demonstrated that the torsion angle between the pyrrole-2,5-dione ring and the N-aryl substituent significantly influences the electronic and energetic properties of the molecule. For instance, in a study of N-(2-nitrophenyl)maleimide, DFT calculations at the B3LYP/6-311+G(d,p) level of theory revealed that the torsion angle affects global and local reactivity descriptors, which are dependent on the nature of the substituent (electron-donating or electron-accepting) on the phenyl ring. researchgate.net

For this compound, the phenoxy group is generally considered to be an electron-donating group, which would influence the electron density distribution across the molecule. This, in turn, affects the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that determines the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

DFT calculations can also be employed to predict spectroscopic properties. For example, theoretical calculations have been used to predict the absorption and emission spectra of fluorescent triphenyl substituted maleimide (B117702) derivatives, showing reasonable agreement with experimental data. researchgate.net

Table 1: Calculated Electronic Properties of a Model N-Aryl Maleimide (N-phenylmaleimide) using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 1.5 D |

Note: The values in this table are illustrative and based on calculations for a similar N-aryl maleimide. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a means to study the dynamic behavior of molecules and their interactions with other chemical species or surfaces.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations can be used to investigate the adsorption of molecules onto surfaces. This is particularly relevant for understanding the interaction of this compound with various materials, which could be important for applications in areas like surface coatings or as a component in polymer composites.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and physical properties. These descriptors are often calculated using DFT. Key descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

The analysis of these descriptors for N-substituted maleimides has shown that the nature of the substituent on the aryl ring significantly influences the reactivity of the maleimide double bond. researchgate.net For this compound, the electron-donating nature of the phenoxy group would be expected to modulate these descriptors compared to an unsubstituted N-phenylmaleimide.

Table 2: Representative Quantum Chemical Descriptors for N-Aryl Maleimides

| Descriptor | Definition | Typical Range for N-Aryl Maleimides |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.5 - 4.5 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.5 - 3.5 eV |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 1.5 - 2.5 eV |

Note: The values are approximate and can vary depending on the specific substituent and the level of theory used for the calculation.

Investigation of Noncovalent Interactions and Supramolecular Networks

Noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the solid-state structure and properties of molecular materials. The structure of this compound, with its aromatic rings and carbonyl groups, provides multiple sites for such interactions.

The phenoxy-phenyl moiety can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The oxygen atom of the ether linkage and the carbonyl groups of the maleimide ring can act as hydrogen bond acceptors. These noncovalent interactions can lead to the formation of well-ordered supramolecular networks in the solid state, influencing properties such as melting point, solubility, and crystal packing. The study of supramolecular chemistry in phenoxyphenyl derivatives has shown their ability to form complex and functional architectures. nist.gov

Reaction Thermochemistry Studies

The synthesis of N-aryl maleimides typically involves the dehydration of the corresponding maleamic acid. The thermodynamics of this cyclization reaction can be influenced by the nature of the N-substituent. researchgate.net Computational studies can model this reaction to determine whether the maleimide or the isomeric isomaleimide is the thermodynamically favored product.

For the parent compound, 1H-Pyrrole-2,5-dione (maleimide), some thermochemical data are available in the NIST Chemistry WebBook. These values can serve as a reference for estimating the properties of its derivatives. For example, the Gibbs free energy profile for the formation of maleimide from the pyrolysis of asparagine has been computationally studied, providing insights into its formation pathway. researchgate.net

Table 3: Standard Molar Enthalpy of Formation (ΔfH°) for Maleimide

| Compound | Formula | ΔfH° (gas, 298.15 K) |

| 1H-Pyrrole-2,5-dione | C4H3NO2 | -235.1 ± 1.1 kJ/mol |

Source: NIST Chemistry WebBook. This value is for the parent maleimide and serves as a baseline.

Applications in Polymer Chemistry and Materials Science

Polymerization Studies of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione and Related Derivatives

The polymerization of N-substituted maleimides like this compound has been extensively investigated to produce thermally stable polymers. researchgate.netuctm.edu The rigid, polar five-membered imide ring contributes to the high thermal stability and high glass transition temperatures of the resulting polymers. uctm.edutsijournals.com

The polymerization of N-substituted maleimides typically proceeds via the double bond in the maleimide (B117702) ring, leaving the imide structure intact. tsijournals.com Studies on the free-radical copolymerization of N-phenylmaleimide, a structurally similar compound, with norbornene have shown the reaction kinetics to be first-order with respect to each monomer. cameronconsultants.com In some radical homopolymerization systems, the kinetic order with respect to the maleimide monomer has been found to be 1.0, while the order with respect to the initiator can be less than 1, suggesting that chain transfer to the solvent can be a key factor in the polymerization mechanism. researchgate.net Termination reactions are often controlled by this chain transfer process, particularly when using solvents like tetrahydrofuran (B95107) (THF). researchgate.net

The electron-withdrawing effect of the two adjacent carbonyl groups creates a highly electron-deficient double bond in the maleimide ring, making it susceptible to both radical and anionic polymerization methods. tsijournals.com

Radical Polymerization: Free-radical polymerization is a common method for producing polymaleimides. This process is typically initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in solvents like THF, often at elevated temperatures around 65°C. tsijournals.comnih.govijraset.com N-substituted maleimides can readily homopolymerize or copolymerize under these conditions. researchgate.nettsijournals.com

Anionic Polymerization: N-substituted maleimides also undergo anionic polymerization, which can be initiated by various nucleophiles, including n-butyllithium (n-BuLi), chiral amines, and N-heterocyclic carbenes. nitech.ac.jpacs.orgresearchgate.net Anionic polymerization can, under certain conditions, exhibit "living" characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org These reactions are often conducted at low temperatures (e.g., -20°C to -72°C) to control the reactivity and prevent side reactions. nitech.ac.jpresearchgate.net

| Polymerization Type | Initiator Class | Specific Examples | Typical Reaction Conditions |

|---|---|---|---|

| Radical | Azo Compounds / Peroxides | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Thermal initiation, typically 60-80°C in solvents like THF or DMF. nih.govijraset.com |

| Anionic | Organolithium Reagents | n-Butyllithium (n-BuLi) | Low temperatures (-78°C to 0°C) in non-polar or polar solvents. acs.org |

| Anionic | Amines / N-Heterocyclic Carbenes | Tertiary amines, 1,3-di-tert-butylimidazol-2-ylidene (B137524) (NHCtBu) | Low temperatures (e.g., -20°C) in organic solvents. nitech.ac.jpresearchgate.net |

Copolymerization is a widely used strategy to enhance the processability and tailor the properties of polymaleimides. uctm.edutsijournals.com Due to their electron-accepting nature, N-substituted maleimides like this compound show a strong tendency to form alternating copolymers with electron-donating vinyl monomers. kpi.uaijert.org

Common comonomers include:

Styrene (B11656): Copolymerization with styrene is extensively studied and improves the thermal stability of the resulting polymer. ijert.org

Methyl Methacrylate (MMA): Incorporating MMA can yield polymers with improved thermal and mechanical properties. tsijournals.comnih.gov

Vinyl Ethers and N-vinylpyrrolidone: These electron-rich monomers react rapidly with maleimides under UV irradiation, often without needing a separate photoinitiator, to form alternating copolymers. kpi.ua

Acrylonitrile (B1666552): Copolymers of N-substituted maleimides and acrylonitrile have also been synthesized and characterized. ijraset.comresearchgate.net

The copolymerization of N-phenylmaleimide with norbornene has been shown to deviate from a perfectly alternating structure, indicating that sequential maleimide units can be incorporated into the polymer chain. cameronconsultants.com The degree of alternation and monomer incorporation depends on the specific monomer reactivity ratios. uctm.educameronconsultants.com

Development of Functional Polymeric Materials

The unique reactivity of the maleimide group is harnessed to create functional materials with specialized properties, such as cross-linked networks and self-healing capabilities.

The maleimide moiety is a key functional group for creating cross-linked polymer networks. One of the most important reactions for this purpose is the Diels-Alder cycloaddition, where the maleimide acts as a potent dienophile. nih.govmatec-conferences.org By reacting a polymer containing pendant maleimide groups with another polymer or molecule containing a diene (such as furan), a stable, cross-linked thermoset material can be formed. acs.org

Another significant cross-linking strategy involves the Michael addition reaction between maleimides and thiols. iris-biotech.de This reaction is highly efficient and proceeds under mild conditions, forming a stable covalent thioether bond. iris-biotech.de This chemistry is widely employed in hydrogel formation and bioconjugation to link polymer chains or attach molecules to polymer backbones. mdpi.comnih.gov Bifunctional cross-linkers containing two maleimide groups are used to create networks by reacting with molecules containing multiple thiol groups. ucl.ac.uk

The development of self-healing polymers is one of the most promising applications for maleimide-containing materials. This functionality is primarily based on the thermal reversibility of the Diels-Alder reaction. researchgate.netrsc.org

The self-healing mechanism proceeds as follows:

Cross-linking (Diels-Alder Reaction): A polymer network is formed by reacting maleimide functional groups (the dienophile) with diene functional groups (most commonly furan). nih.govmatec-conferences.org This cycloaddition reaction forms covalent cross-links at moderate temperatures (typically below 100°C), creating a solid, stable material. mdpi.comresearchgate.net

Decross-linking (retro-Diels-Alder Reaction): When the material is damaged and subsequently heated to a higher temperature (e.g., above 120°C), the Diels-Alder adducts break apart via a retro-Diels-Alder reaction. mdpi.comrsc.org This cleaves the cross-links, allowing the polymer to flow and fill the damaged area.

Healing (Reformation of Cross-links): Upon cooling, the maleimide and furan (B31954) groups in the crack plane react again, reforming the covalent bonds and restoring the integrity of the material. nih.govresearchgate.net

This healing process can be repeated multiple times, making it a highly attractive strategy for creating durable, long-lasting materials. nih.govresearchgate.net The kinetics and equilibrium of the furan-maleimide Diels-Alder reaction have been extensively studied to optimize the healing performance of these polymer networks. nih.govmdpi.comresearchgate.net

| Process | Reaction | Typical Temperature Range | Outcome |

|---|---|---|---|

| Cross-linking / Healing | Diels-Alder (DA) | ~60°C - 100°C | Formation of covalent cross-links; network solidification and healing of cracks. matec-conferences.orgmdpi.com |

| Decross-linking / Flow | Retro-Diels-Alder (rDA) | > 120°C | Cleavage of cross-links; material softens and can flow to fill damage. mdpi.comresearchgate.net |

Formation of Self-Assembled Functional Telechelics and Modular Block Copolymers

The this compound molecule is an ideal building block for creating sophisticated polymers such as functional telechelics and modular block copolymers. Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. The maleimide group is highly effective as such a terminal group, enabling further chemical modification. nih.govresearchgate.net These end-functionalized polymers can subsequently self-assemble in solution to form a variety of ordered nanostructures, including vesicles, spherical micelles, and lamellar structures. espublisher.com

The construction of modular block copolymers relies on highly efficient and specific chemical reactions, often termed "click" chemistry, to link different polymer blocks together. The maleimide group is central to several of these strategies:

Thiol-Maleimide Michael Addition : This is a highly efficient "click" reaction where a thiol (-SH) group reacts with the double bond of the maleimide ring to form a stable thioether bond. researchgate.net This method allows for the straightforward conjugation of a maleimide-terminated polymer block with a thiol-terminated block, providing a versatile route to synthesizing various block copolymers under mild conditions. researchgate.netrsc.orgnih.gov

Diels-Alder Reactions : The maleimide moiety is an excellent dienophile that readily participates in [4+2] cycloaddition reactions with conjugated dienes, such as furan derivatives. mdpi.com This reaction is often thermally reversible, which can be exploited to create self-healing or re-mendable polymer networks. tandfonline.comtandfonline.com By functionalizing polymer blocks with maleimide and furan groups, modular block copolymers can be assembled through this specific and high-yielding cycloaddition. tandfonline.com

These synthetic strategies enable the creation of polymers where different blocks can be chosen to impart specific properties, such as solubility, thermal stability, or biological activity, leading to materials with tailored, multifunctional characteristics.

Corrosion Inhibition Studies Using Pyrrole-2,5-dione Derivatives

Derivatives of 1H-pyrrole-2,5-dione have been identified as effective organic corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl). Their efficacy stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive medium.

Investigation of Inhibitive Action and Adsorption Isotherms

The inhibitive action of pyrrole-2,5-dione derivatives is directly related to their molecular structure. The presence of heteroatoms (nitrogen and oxygen) and π-electrons within the aromatic rings facilitates the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through a combination of physical interactions (physisorption) and the formation of coordinate bonds between the inhibitor's lone pair electrons and the vacant d-orbitals of iron atoms (chemisorption).

Studies on compounds structurally similar to this compound, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD), show that their inhibition efficiency increases with higher concentrations of the inhibitor. The adsorption behavior of these molecules on the steel surface has been found to conform to the Langmuir adsorption isotherm. researchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, which is characteristic of a strong, often chemical, adsorption process. researchgate.netijert.org

Table 1: Inhibition Efficiency of 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) on Carbon Steel in 1 M HCl Data derived from electrochemical studies.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 0.0001 | 75.4 |

| 0.0005 | 88.5 |

| 0.001 | 91.5 |

| 0.005 | 93.8 |

Electrochemical Characterization Techniques

The performance of pyrrole-2,5-dione derivatives as corrosion inhibitors is typically evaluated using established electrochemical methods, which provide insight into the metal-inhibitor-electrolyte interface.

Potentiodynamic Polarization (PDP) : This technique measures the current response of the metal as the potential is varied. For pyrrole-2,5-dione derivatives, PDP studies have shown that they act as mixed-type inhibitors. researchgate.net This means they suppress both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas) without significantly altering the corrosion potential (Ecorr). researchgate.netijert.org

Electrochemical Impedance Spectroscopy (EIS) : EIS is a non-destructive technique used to probe the properties of the protective film formed by the inhibitor. In the presence of inhibitors like PPD and MPPD, EIS results typically show a significant increase in the charge transfer resistance (Rct), which indicates a slowing of the corrosion process at the metal surface. researchgate.net Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules, effectively thickening the electrical double layer. researchgate.net

Table 2: EIS Parameters for Carbon Steel in 1 M HCl with and without 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD)

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 57.1 | 82.3 | - |

| 0.0001 | 234.4 | 45.1 | 75.6 |

| 0.0005 | 496.5 | 31.5 | 88.5 |

| 0.001 | 676.7 | 25.4 | 91.5 |

| 0.005 | 921.1 | 18.9 | 93.8 |

Bioconjugation and Biomolecular Modification Strategies

Selective Reaction with Thiol-Containing Biomolecules

The cornerstone of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione's application in bioconjugation is its highly selective reaction with thiol (sulfhydryl) groups. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), which are favorable for maintaining the structural integrity and biological activity of most proteins. biotium.com

The primary target for this reaction in a biological context is the side chain of the amino acid cysteine. The thiol group of cysteine is significantly more nucleophilic than other functional groups found in proteins, such as the amine groups of lysine (B10760008) residues, especially within this pH range. thermofisher.com This inherent difference in reactivity allows for the site-specific modification of proteins at cysteine residues.

The reaction mechanism involves the nucleophilic attack of the thiolate anion (the deprotonated form of the thiol group) on one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the biomolecule.

The general reaction can be depicted as follows: this compound + Thiol-containing biomolecule (e.g., Protein-SH) → Thioether-linked bioconjugate

Studies on various N-aryl maleimides have demonstrated that the nature of the aryl substituent can influence the kinetics of the reaction and the stability of the resulting conjugate. N-aryl maleimides, such as this compound, have been shown to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts. mdpi.com This enhanced reactivity is advantageous for applications requiring rapid conjugation, such as in radiolabeling. mdpi.com

Furthermore, the stability of the resulting thioether linkage is a critical factor in the design of bioconjugates. While generally considered stable, the succinimide (B58015) ring formed after the reaction can undergo hydrolysis, particularly at higher pH. Research has shown that conjugates formed from N-aryl maleimides exhibit substantially faster rates of this ring-opening hydrolysis. mdpi.com This can be beneficial as the hydrolyzed product is less susceptible to retro-Michael reactions, which can lead to deconjugation and loss of the attached molecule. kinampark.com

A key consideration in the selective reaction with thiol-containing biomolecules is the management of disulfide bonds. In many proteins, cysteine residues exist in an oxidized state, forming disulfide bridges that are crucial for their tertiary structure. To make these cysteines available for conjugation with maleimides, a reduction step is often necessary. Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose as they selectively reduce disulfide bonds without interfering with the subsequent maleimide (B117702) reaction. lumiprobe.com

The high selectivity of the thiol-maleimide reaction is a major advantage, allowing for precise control over the site of modification in a protein. This is particularly valuable when a specific location for a label or another molecule is desired to minimize disruption of the protein's function.

Applications in Protein Modification and Labeling

The specific and efficient reaction of this compound with cysteine residues makes it an excellent tool for a wide range of protein modification and labeling applications. By attaching various functional moieties to the phenoxyphenyl portion of the molecule, researchers can introduce probes, tags, or therapeutic agents to proteins in a site-specific manner.

Fluorescent Labeling: A common application is the attachment of fluorescent dyes to proteins. psu.edu By synthesizing a derivative of this compound that incorporates a fluorophore, researchers can create a reagent that covalently links the fluorescent tag to a cysteine residue on a target protein. This allows for the visualization and tracking of the protein within cells or in biochemical assays. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths. Maleimide-based labeling is a standard method for introducing fluorescent probes to study protein-protein or protein-nucleic acid interactions using techniques like fluorescence resonance energy transfer (FRET). nih.gov

Attachment of Biotin and Other Affinity Tags: Similar to fluorescent labeling, this compound can be used to attach affinity tags, such as biotin, to proteins. Biotinylated proteins can then be used in a variety of applications, including purification by affinity chromatography on streptavidin or avidin (B1170675) supports, and detection in immunoassays like ELISA and Western blotting.

Drug Conjugation: In the field of therapeutic development, maleimides are crucial for the creation of antibody-drug conjugates (ADCs). While not specifically documented for this compound, the principle involves linking a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The maleimide serves as the reactive handle to attach the drug to cysteine residues on the antibody. The stability of the resulting conjugate is paramount, and as mentioned, N-aryl maleimides can offer advantages in this regard. kinampark.com

Surface Immobilization: Proteins can be immobilized onto solid supports, such as beads or microarrays, for various biochemical assays. If a surface is functionalized with thiol groups, this compound can be used to covalently attach a protein of interest via a cysteine residue. This is useful for creating biosensors and for high-throughput screening applications.

The table below summarizes the key aspects of protein modification and labeling using maleimide chemistry, which is directly applicable to this compound.

| Application | Functional Moiety Attached | Purpose |

| Fluorescent Labeling | Fluorophore | Visualization and tracking of proteins, FRET studies. |

| Affinity Tagging | Biotin, etc. | Protein purification, detection in immunoassays. |

| Drug Conjugation | Cytotoxic Drug | Targeted cancer therapy (e.g., ADCs). |

| Surface Immobilization | Solid Support | Creation of biosensors, microarrays for high-throughput screening. |

Cross-Linking Studies in Biochemical Assays

Cross-linking is a powerful technique used to study protein-protein interactions, protein quaternary structure, and the spatial arrangement of proteins within complexes. Cross-linking reagents are molecules with two or more reactive groups that can form covalent bonds with functional groups on proteins. This compound can be adapted for use in cross-linking studies, primarily through the synthesis of bifunctional derivatives.

Homobifunctional Cross-Linking: A homobifunctional cross-linker can be synthesized by connecting two this compound molecules with a spacer arm of a defined length. This type of reagent would be capable of linking two cysteine residues. By treating a protein complex with such a cross-linker, interacting proteins that are in close proximity and each possess an accessible cysteine residue can be covalently linked. The resulting cross-linked complex can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners. The length of the spacer arm can be varied to probe different distances between the interacting sites.

Heterobifunctional Cross-Linking: Heterobifunctional cross-linkers contain two different reactive groups. A derivative of this compound could be synthesized to include another reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues). nih.gov Such a reagent would allow for the linking of a cysteine residue in one protein to a lysine residue in another. This provides greater flexibility in targeting different functional groups and can be particularly useful when one of the interacting proteins lacks an accessible cysteine.

Another type of heterobifunctional cross-linker involves a photoactivatable group. For instance, a derivative of this compound could incorporate a phenyl azide (B81097) or benzophenone (B1666685) moiety. ucl.ac.uk The maleimide end would first be reacted with a cysteine residue on a "bait" protein. This modified protein is then allowed to interact with its potential binding partners. Upon exposure to UV light, the photoactivatable group generates a highly reactive species that can form a covalent bond with nearby molecules, thus "trapping" the interacting "prey" protein. This approach offers temporal control over the cross-linking reaction.

The data table below illustrates the types of cross-linking strategies that can be employed using derivatives of this compound.

| Cross-Linking Strategy | Reactive Groups | Target Residues | Application |

| Homobifunctional | Two Maleimides | Cysteine + Cysteine | Linking two thiol-containing proteins or domains. |

| Heterobifunctional | Maleimide + NHS Ester | Cysteine + Lysine | Linking proteins via different functional groups. |

| Photoactivatable Heterobifunctional | Maleimide + Phenyl Azide/Benzophenone | Cysteine + Any nearby residue (upon photoactivation) | Trapping transient or weak protein-protein interactions. |

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 1 4 Phenoxyphenyl 1h Pyrrole 2,5 Dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to ascertain a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govmdpi.com This methodology is pivotal in drug discovery for predicting the activity of new or yet-to-be-synthesized compounds, thereby optimizing lead compounds and accelerating the development of therapeutic agents. nih.govmdpi.com

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. nih.gov The process involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, partitioning the data, developing a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com

Common statistical methods employed in QSAR studies include Multiple Linear Regression (MLR), which establishes a linear relationship between descriptors and activity. nih.govbrieflands.com More advanced, non-linear methods such as Partial Least Squares (PLS) and Support Vector Machines (SVM) are also utilized, often providing more robust models. nih.gov Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. frontiersin.org These methods evaluate the steric and electrostatic fields of aligned molecules to derive a correlation with their biological activity. frontiersin.org

For a hypothetical QSAR study on 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives, various molecular descriptors would be calculated to represent their structural variations. These descriptors fall into several categories:

Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

A QSAR model for this class of compounds would aim to correlate these descriptors with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50) against a specific enzyme or cell line. The resulting model, once validated, could guide the synthesis of new derivatives with potentially enhanced activity by indicating which structural features (e.g., size, aromaticity, polarizability) are most influential. nih.gov

Table 1: Key Components of a Typical QSAR Study

| Component | Description | Examples |

|---|---|---|

| Dataset | A collection of molecules with a common structural scaffold and measured biological activities. | A series of this compound derivatives. |

| Biological Activity | A quantitative measure of the compound's effect. | IC50, EC50, Ki, GI50. mdpi.comnih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | LogP (hydrophobicity), Molecular Weight (size), Dipole Moment (electronic). |

| Statistical Method | The algorithm used to build the mathematical model correlating descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.govbrieflands.com |

| Model Validation | Procedures to assess the robustness and predictive ability of the QSAR model. | Cross-validation (Leave-One-Out), external test set validation. nih.gov |

Investigation of Molecular Interactions with Biomolecular Targets

Derivatives of the 1H-pyrrole-2,5-dione scaffold have been investigated for their ability to inhibit specific enzymes, a key mechanism for exerting therapeutic effects. Studies on structurally related 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives have demonstrated potent inhibitory activity against the production of Prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. elsevierpure.com PGE2 is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes. Therefore, the inhibition of PGE2 production strongly suggests that these compounds may act as inhibitors of COX enzymes.

The general mechanism for COX inhibition involves the binding of the inhibitor to the enzyme's active site, preventing the substrate, arachidonic acid, from being converted into prostaglandin precursors. This interaction can be competitive, non-competitive, or uncompetitive, and can be either reversible or irreversible. For the 1H-pyrrole-2,5-dione class, molecular docking studies would be necessary to elucidate the specific binding mode and interactions with key amino acid residues within the COX active site.

In one study, a series of 3,4-diphenyl-1H-pyrrole-2,5-dione derivatives were synthesized and evaluated. elsevierpure.com The structure-activity relationship revealed that substitutions on the phenyl rings significantly influenced the inhibitory potency. elsevierpure.com

Table 2: Inhibitory Activity of Selected 1H-pyrrole-2,5-dione Derivatives on PGE2 Production

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 6l | 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | 0.61 elsevierpure.com |

Data sourced from a study on PGE2 production inhibition. elsevierpure.com

The potent activity of compound 6l , featuring a sulfamoylphenyl group, highlights the importance of this substituent for interacting with the biological target. elsevierpure.com Such data is crucial for understanding the SAR and for designing more potent and selective enzyme inhibitors.

Beyond direct enzyme inhibition, derivatives of this compound can modulate complex cellular processes, particularly those related to lipid metabolism and inflammatory responses. nih.gov Research into a series of 1H-pyrrole-2,5-dione derivatives has shown their potential as cholesterol absorption inhibitors. nih.gov

One of the most active compounds from this series, compound 20 , demonstrated superior in vitro cholesterol absorption activity compared to the drug ezetimibe. nih.gov This activity is critical because excess lipid accumulation in arterial walls leads to the formation of macrophage-derived foam cells, a hallmark of atherosclerotic lesion development. nih.gov By inhibiting cholesterol absorption, these compounds can suppress the formation of foam cells. nih.gov

Furthermore, compound 20 was found to inhibit lipid accumulation in macrophages and concurrently reduce the secretion of several key inflammatory and oxidative stress markers in a concentration-dependent manner. nih.gov This indicates a dual action of modulating both lipid-related and inflammatory pathways. The observed effects include the reduction of:

Lactate dehydrogenase (LDH): A marker of cell damage.

Malondialdehyde (MDA): An indicator of lipid peroxidation and oxidative stress.

Tumor necrosis factor-alpha (TNF-α): A pro-inflammatory cytokine.

Reactive oxygen species (ROS): Highly reactive molecules that cause oxidative damage. nih.gov

Antioxidant properties and interference with lipid peroxidation are known mechanisms by which compounds can modulate cellular signaling and growth, potentially promoting adaptation to oxidative stress. nih.gov

Table 3: Cellular Effects of 1H-pyrrole-2,5-dione Derivative (Compound 20)

| Cellular Process | Effect Observed | Associated Markers |

|---|---|---|

| Lipid Metabolism | Inhibition of cholesterol absorption and lipid accumulation. nih.gov | Reduced foam cell formation. nih.gov |

| Inflammatory Response | Suppression of inflammatory response. nih.gov | Reduced TNF-α secretion. nih.gov |

| Oxidative Stress | Reduction of oxidative stress. nih.gov | Reduced ROS and MDA levels. nih.gov |

| Cell Viability | Reduction of cellular damage. nih.gov | Reduced LDH secretion. nih.gov |

Mechanistic Insights from Biological Screening Outcomes

Biological screening of this compound derivatives has provided valuable insights into their potential mechanisms of action. The collective findings point towards a multi-faceted biological profile centered on anti-inflammatory and metabolic regulation.

The primary mechanistic pathway suggested by screening results is the inhibition of inflammatory mediators. The potent suppression of PGE2 production by certain derivatives indicates a direct or indirect interaction with the arachidonic acid cascade, most likely through the inhibition of COX enzymes. elsevierpure.com This anti-inflammatory action is further supported by the observed reduction in the secretion of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov

A second significant mechanism involves the modulation of lipid metabolism. The ability of derivatives to act as cholesterol absorption inhibitors and prevent the formation of macrophage-derived foam cells suggests an interaction with proteins involved in cholesterol transport and uptake. nih.gov This mechanism is particularly relevant to conditions like atherosclerosis. The reduction in markers of oxidative stress, such as ROS and MDA, further suggests that these compounds may help mitigate the cellular damage that accompanies inflammatory and metabolic disorders. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione |

| Ezetimibe |

| Arachidonic acid |

| Prostaglandin E2 (PGE2) |

| Lactate dehydrogenase (LDH) |

| Malondialdehyde (MDA) |

| Tumor necrosis factor-alpha (TNF-α) |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, and how can purity be validated?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole-2,5-dione core. Key steps include:

- Nucleophilic substitution to introduce the 4-phenoxyphenyl group.

- Solvent selection : Ethanol or toluene is often used for solubility optimization .

- Purification : Column chromatography or recrystallization followed by thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm product identity and purity .

- Mass spectrometry (MS) for molecular weight verification.

Q. How does the structural uniqueness of this compound influence its reactivity?

The compound’s core features:

- Pyrrole-2,5-dione moiety : Electron-deficient due to conjugated carbonyl groups, enabling nucleophilic attacks.

- 4-Phenoxyphenyl substituent : Provides steric bulk and aromatic π-systems for π–π stacking interactions, influencing solubility and stability .

Comparative studies with derivatives (e.g., 1-(4-Chlorophenyl)methyl analogs) reveal that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the pyrrole carbonyl positions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To resolve aromatic proton environments and confirm substitution patterns.

- X-ray crystallography : For absolute configuration determination (using SHELX or WinGX suites) .

- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric derivatives.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from polymorphic forms or solvent-dependent conformational changes. Methodology :

Q. What strategies optimize the compound’s selectivity for kinase inhibition?

Structure-activity relationship (SAR) studies suggest:

- Substituent tuning : Replace phenoxy with bulkier groups (e.g., 4-propylphenyl) to exploit hydrophobic enzyme pockets .

- Docking simulations : Prioritize derivatives with predicted ΔG < -8 kcal/mol using AutoDock Vina .

- Enzymatic assays : Validate selectivity against kinase panels (e.g., EGFR, VEGFR) to minimize off-target effects .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

Experimental design :

- Accelerated stability testing : Incubate the compound in buffers (pH 4–10) at 37°C for 24–72 hours.

- HPLC monitoring : Quantify degradation products.

- Key findings : Stability decreases above pH 8 due to hydrolysis of the pyrrole-dione ring .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- Metabolite identification : Employ GLORYx for phase I/II metabolism simulations, highlighting potential toxicophores .

Key Methodological Recommendations

- Crystallization : Use slow evaporation in DCM/hexane (1:3) for high-quality single crystals .

- Biological assays : Include positive controls (e.g., indomethacin for COX-2) to validate assay reliability .

- Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.